4-[(3-Cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobutanoic acid
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Overview
Description
4-[(3-Cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobutanoic acid is a complex organic compound with a unique structure that includes a benzothiophene ring, a cyano group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobutanoic acid typically involves multiple steps.
Industrial Production Methods
Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification through chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[(3-Cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines .
Scientific Research Applications
4-[(3-Cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobutanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(3-Cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The cyano group and benzothiophene ring play crucial roles in its activity, allowing it to bind to enzymes or receptors and modulate their function. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiophene derivatives and cyano-containing molecules, such as:
- 2-(1H-Benzimidazol-2-ylsulfanyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide .
- 4-Pyridinecarboxylic acid, 3-amino-6-cyano-1,2,5,6-tetrahydro-1-methyl-2-oxo- .
Uniqueness
What sets 4-[(3-Cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobutanoic acid apart is its unique combination of functional groups and structural features, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C14H16N2O3S |
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Molecular Weight |
292.36 g/mol |
IUPAC Name |
4-[(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C14H16N2O3S/c1-8-2-3-11-9(6-8)10(7-15)14(20-11)16-12(17)4-5-13(18)19/h8H,2-6H2,1H3,(H,16,17)(H,18,19) |
InChI Key |
FJKWWFBDKXCYKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(S2)NC(=O)CCC(=O)O)C#N |
Origin of Product |
United States |
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